4-butoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide
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Overview
Description
4-butoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and an amidine.
Alkylation: The pyrimidine ring is then alkylated with an appropriate alkyl halide to introduce the ethyl group at the 2-position.
Coupling with Benzamide: The alkylated pyrimidine is then coupled with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or pyrimidine ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyrimidines.
Scientific Research Applications
4-butoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antiviral agent due to the presence of the pyrimidine ring.
Biology: The compound can be used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-butoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide: Unique due to its specific substitution pattern and potential biological activity.
N-(2-(pyrimidin-5-yl)ethyl)benzamide: Lacks the butoxy group, which may affect its solubility and biological activity.
4-butoxybenzamide: Lacks the pyrimidine ring, which is crucial for its potential medicinal properties.
Uniqueness
This compound is unique due to the combination of the butoxy group and the pyrimidine ring, which enhances its solubility, stability, and potential biological activity. This makes it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
4-butoxy-N-(2-pyrimidin-5-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-2-3-10-22-16-6-4-15(5-7-16)17(21)20-9-8-14-11-18-13-19-12-14/h4-7,11-13H,2-3,8-10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJHSIZRYNFPSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CN=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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